6H-Pyrimido[5,4-B]azepine
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Overview
Description
6H-Pyrimido[5,4-B]azepine is a heterocyclic compound that belongs to the class of fused pyrimidines. This compound is characterized by a seven-membered azepine ring fused to a pyrimidine ring. It has garnered significant interest due to its potential biological and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrimido[5,4-B]azepine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-aminopyrimidine aldehydes or ketones with suitable reagents to form the fused pyrimidine structure . Another approach involves the ring expansion of smaller heterocyclic compounds under thermal, photochemical, or microwave irradiation conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 6H-Pyrimido[5,4-B]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6H-Pyrimido[5,4-B]azepine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory mediators .
Comparison with Similar Compounds
Azepine: Another seven-membered heterocyclic compound with similar structural features.
Benzazepine: Contains a benzene ring fused to an azepine ring, exhibiting different biological activities.
Pyrrolopyrazine: A fused heterocyclic compound with a pyrrole and pyrazine ring, known for its antimicrobial properties.
Uniqueness: 6H-Pyrimido[5,4-B]azepine is unique due to its specific fused pyrimidine-azepine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51058-98-1 |
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Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6H-pyrimido[5,4-b]azepine |
InChI |
InChI=1S/C8H7N3/c1-2-4-10-8-5-9-6-11-7(8)3-1/h1-3,5-6H,4H2 |
InChI Key |
WMWOKQDQUCUSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C(=N1)C=NC=N2 |
Origin of Product |
United States |
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